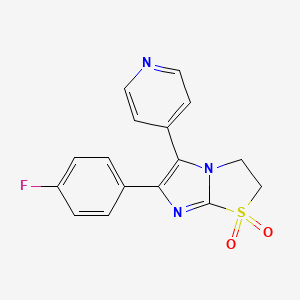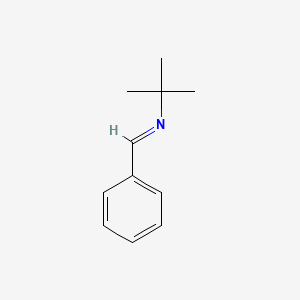
2-Propanamine, 2-methyl-N-(phenylmethylene)-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves reductive amination processes or Baeyer-Villiger oxidations. For instance, derivatives similar to "2-Propanamine, 2-methyl-N-(phenylmethylene)-" can be synthesized by reductive amination of ketone precursors with N-alkylamines (Deruiter, Clark, & Noggle, 1990). Another method involves reductive alkylation hydrogenolysis of phenyl-2-propanone with N-benzylmethylamine, showcasing the versatility in synthetic approaches for these types of compounds (Skinner, 1993).
Molecular Structure Analysis
Molecular structure elucidation of similar compounds is often performed using NMR, FT-IR spectroscopies, and high-resolution mass spectrometry, alongside single crystal X-ray diffraction. Such analyses reveal detailed insights into the compound's structure, including bond lengths, angles, and stereochemistry, which are pivotal for understanding its reactivity and properties (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
The chemical behavior of "2-Propanamine, 2-methyl-N-(phenylmethylene)-" derivatives is diverse, including reactions with various reagents to form a wide range of products. For example, interactions with formaldehyde, benzaldehyde, or aldehydes can yield bridged heterocycles, demonstrating the compound's versatility in synthetic organic chemistry (Hayward & Meth–Cohn, 1975).
Applications De Recherche Scientifique
Molecular Imprinting and Analytical Techniques
2-Propanamine, 2-methyl-N-(phenylmethylene)- is explored in the context of molecular imprinting for enhancing the selectivity and sensitivity of analytical methods. The use of molecular imprinted polymer (MIP) based sorbents demonstrates significant improvement in the detection of trace amounts of compounds, like N-methyl-1-phenyl-2-propanamine, in forensic and clinical toxicology. MIP-based sorbents, compared to conventional sorbents, offer higher sensitivity, with a notable increase in the limit of detection for trace compounds in complex biological matrices such as urine. This advancement is pivotal for confirming the presence of controlled substances with higher confidence in analytical results (Bykov et al., 2017).
Chemical Synthesis and Modification
The compound's derivatives have been synthesized and characterized to explore their chemical properties and potential applications. For instance, novel N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives have been designed, synthesized, and structurally characterized. Such studies provide foundational knowledge for further exploration of these compounds in various chemical and possibly pharmacological studies (Jing, 2010).
Pharmacological Properties Evaluation
The pharmacological properties of certain derivatives have been investigated through computational models and in vitro studies. For example, derivatives synthesized from lapachol and nor-lapachol were evaluated for their antibacterial and modulatory activities. These studies highlight the potential of these compounds in contributing to the development of new therapeutic agents, particularly in addressing bacterial resistance and reducing antibiotic side effects (Figueredo et al., 2020).
Structural and Computational Chemistry
Research into the structure and electronic properties of related chemical species provides insights into the conformational preferences and the driving forces behind molecular geometry. Understanding the crystal structures and optimized geometries of these compounds aids in the broader comprehension of their chemical behavior and potential reactivity, which is crucial for designing new compounds with desired properties (Yu & Zhong, 2001).
Propriétés
IUPAC Name |
N-tert-butyl-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLSWDVYGSSZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064493, DTXSID301233813 | |
| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [N(E)]-2-Methyl-N-(phenylmethylene)-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanamine, 2-methyl-N-(phenylmethylene)- | |
CAS RN |
6852-58-0, 75815-77-9 | |
| Record name | 2-Methyl-N-(phenylmethylene)-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6852-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [N(E)]-2-Methyl-N-(phenylmethylene)-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-N-(phenylmethylene)-2-propanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-5-[(2Z)-2-[(2-methoxy-4-nitro-5-sulfo-phenyl)diazenyl-(phenylcarbamoyl)methylidene]hydrazinyl]-2-nitro-benzenesulfonic acid](/img/structure/B1206018.png)
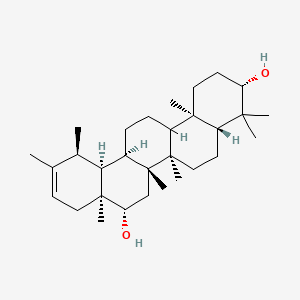
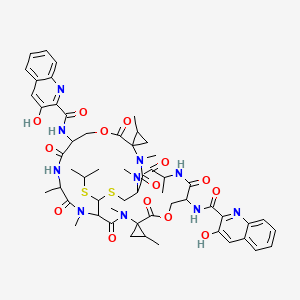
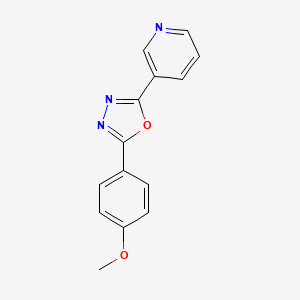
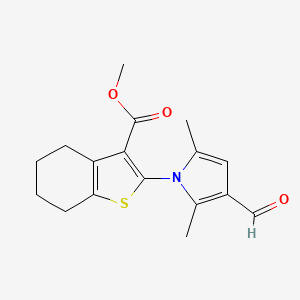
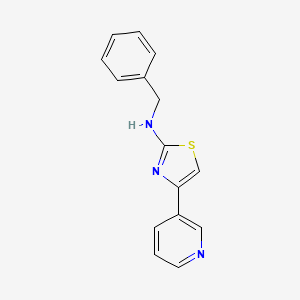
![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B1206029.png)
![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)
![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)
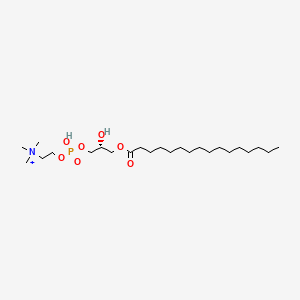
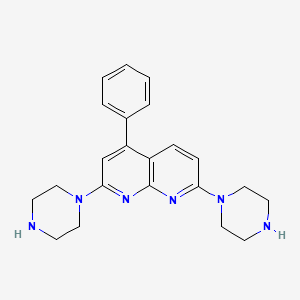
![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)
